O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate
Description
O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate (CAS: 848002-72-2) is a seven-membered azepane ring derivative featuring two ester groups at positions 1 (tert-butyl) and 3 (ethyl), along with a ketone moiety at position 4. Its molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.33 g/mol (estimated from structural analogs). This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and macrocyclic drugs due to its conformational flexibility and functional group diversity .
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5-oxoazepane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)10-8-11(16)6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
VMPMGSIQMJOEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound typically involves multi-step organic reactions. The key features of its preparation include:
- Formation of the azepane ring system.
- Introduction of the keto group at the 5-position.
- Selective esterification to install tert-butyl and ethyl ester groups at the 1- and 3-positions.
- Use of alkyl halides for alkylation steps.
- Employment of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate esterification and ring closure.
Detailed Synthetic Route
While direct literature specifically detailing the full synthetic route of this compound is limited, the general approach can be inferred from related azepane and dicarboxylate chemistry:
Starting Materials : The synthesis often begins with a suitable amino acid or azepane precursor bearing protected amine and carboxyl functional groups.
Ring Formation : The seven-membered azepane ring is constructed via cyclization reactions, often through nucleophilic substitution or intramolecular amidation.
Introduction of the Keto Group : The 5-oxo functionality is introduced by oxidation of the corresponding azepane intermediate or by using keto-containing precursors.
-
- The carboxyl groups at positions 1 and 3 are esterified selectively.
- The tert-butyl ester is typically introduced using tert-butyl alcohol derivatives or tert-butyl halides under acidic or basic catalysis.
- The ethyl ester is introduced via ethyl halides or by Fischer esterification with ethanol under acidic conditions.
-
- Potassium carbonate and sodium hydride are commonly used bases to deprotonate carboxylic acids or alcohols to facilitate esterification.
- Solvents such as N,N-dimethylformamide (DMF) or 1-methyl-pyrrolidin-2-one (NMP) are preferred for their high polarity and ability to dissolve both organic and inorganic reagents.
-
- Temperature control is critical, typically ranging from ambient to 100°C depending on the step.
- Reaction times vary from a few hours to overnight to ensure completion.
- Inert atmospheres (nitrogen or argon) are often employed to prevent oxidation or moisture interference.
Representative Experimental Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification with tert-butyl halide | tert-butyl bromide, K2CO3, DMF, 60°C, overnight | ~85-100% (typical for tert-butyl esters) | High yield, mild conditions |
| Ethyl ester formation | Ethyl bromide or ethanol, NaH or K2CO3, DMF or NMP, 80-100°C | 75-90% | Requires careful temperature control |
| Ring closure (cyclization) | Intramolecular amidation or nucleophilic substitution, base catalyzed | 60-80% | Dependent on precursor purity |
| Oxidation to 5-oxo group | Mild oxidants (e.g., PCC, Dess–Martin periodinane) | 70-85% | Avoids over-oxidation |
Note: These yields and conditions are generalized from related azepane and esterification chemistry, as direct experimental data for this compound are scarce in public domain sources.
Analytical and Purification Techniques
- Purification : Silica gel flash chromatography is commonly used, employing gradients of ethyl acetate and heptane or dichloromethane mixtures.
- Characterization : Mass spectrometry (MS) confirms molecular weight (~285 g/mol), nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity, and melting point determination assesses purity.
- Solubility : The compound exhibits solubility in polar organic solvents such as DMF, DMSO, and ethyl acetate due to its ester and keto functionalities.
Summary Table of Compound Properties and Preparation
| Property/Aspect | Details |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| Ring System | Seven-membered azepane ring |
| Functional Groups | Keto at position 5; tert-butyl and ethyl esters at positions 1 and 3 |
| Typical Bases Used | Potassium carbonate, sodium hydride |
| Common Solvents | DMF, NMP |
| Typical Reaction Temperatures | 60–100°C |
| Purification Methods | Silica gel chromatography |
| Characterization Techniques | MS, NMR, melting point |
| Synthetic Challenges | Selective esterification, ring closure, keto introduction |
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azepane derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azepane derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate is a chemical compound with an azepane ring, a seven-membered ring containing one nitrogen atom, commonly used in organic synthesis. This compound has various applications in scientific research, including its use as a building block in synthesizing more complex molecules in chemistry, as a precursor in synthesizing biologically active compounds in biology, in the development of pharmaceutical intermediates in medicine, and in the production of specialty chemicals and materials in industry.
Chemical Reactions
1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can undergo oxidation to form corresponding oxo derivatives, reduction reactions to convert it into amine derivatives, and nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Pharmacological Effects
The biological activity of this compound has been explored, highlighting its potential as a therapeutic agent:
- Antimicrobial Activity: Derivatives of oxoazepanes can exhibit antimicrobial properties, though the specific activity of this compound against bacterial strains requires further investigation.
- Cytotoxicity: Some azepane derivatives have cytotoxic effects against cancer cell lines, potentially inducing apoptosis or cell cycle arrest, although specific data on this compound remains limited.
- Enzyme Inhibition: Compounds similar to this compound have shown potential as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and inflammation. Research has demonstrated that certain dicarboxylate compounds can inhibit enzymes linked to metabolic disorders. A recent investigation into enzyme kinetics revealed that derivatives of dicarboxylic acids exhibit varying degrees of inhibition on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This suggests a potential pathway for exploring the therapeutic applications of 1-tert-butyl 4-ethyl 5-oxoazepane in treating metabolic diseases.
Structure-Activity Relationship (SAR)
The structure of this compound suggests several functional groups that may contribute to its biological activity:
| Functional Group | Potential Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity and membrane permeability |
| Ethyl group | May enhance binding affinity to biological targets |
| Dicarbonyl moiety | Potential for chelation with metal ions or interaction with nucleophiles |
Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity.
Study on Anticancer Activity
A study investigated the anticancer properties of various oxoazepane derivatives, including compounds structurally similar to 1-tert-butyl 4-ethyl 5-oxoazepane. The findings suggested that modifications to the azepane ring could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized the importance of substituents on the azepane ring in modulating biological activity.
Research Findings
- Autophagy Modulation: A study discovered a small-molecule modulator of the autophagy-lysosome pathway using an oxoazepane ester intermediate . The study found that a specific compound, RH1115, affects lysosome positioning and likely increases autophagic flux, suggesting potential applications in treating diseases like Alzheimer's .
- Building block: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate serves as a building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocyclic compounds. Its carboxylic acid ester functionalities can be manipulated through chemical reactions to introduce diverse functionalities and generate novel structures, including azepanes, pyrrolidines, and piperidines, which possess potential applications in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate, differing in ring size, substituents, or stereochemistry. Key comparisons are summarized in Table 1.
Ring Size and Functional Group Variations
Azepane vs. Azocane Derivatives
- Synthesized via BF₃●OEt₂-mediated reaction of N-Boc-hexahydro-1H-azepin-4-one with ethyl diazoacetate, yielding 32% as a pale yellow oil . Spectral Data: Distinct ¹H NMR signals at δ 1.25–1.45 (tert-butyl and ethyl groups) and ¹³C NMR resonance for the ketone at δ 208.5 ppm .
Piperidine and Pyrrolidine Derivatives
- O1-tert-butyl O3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 146256-99-7): Five-membered pyrrolidine ring with a hydroxyl group at position 3. Molecular formula C₁₂H₂₁NO₅, molecular weight 259.30 g/mol. Physicochemical properties: LogP = 0.715, water solubility = 4.9 g/L (25°C), PSA = 76.07 Ų . Applications: Intermediate for kinase inhibitors due to hydrogen-bonding capability from the hydroxyl group .
- 1-(tert-Butyl) 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate (CAS: 1246442-45-4): Six-membered piperidine ring with a hydroxyl group at position 5. Molecular formula C₁₂H₂₁NO₅, molecular weight 259.30 g/mol. Key difference: Methyl ester at position 3 vs. ethyl ester in the target compound, reducing steric bulk .
Bicyclic and Complex Ring Systems
- O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate (CAS: 2380627-50-7): Bicyclo[2.2.2]octane framework with a rigid structure. Molecular formula C₁₅H₂₃NO₅, molecular weight 297.35 g/mol. Higher molecular weight and steric hindrance compared to monocyclic analogs, influencing receptor binding kinetics .
Data Table: Structural and Physicochemical Comparison
*Estimated using analogous structures.
Key Research Findings
- Steric and Electronic Effects : Ethyl esters (e.g., target compound) offer better solubility than methyl esters but may reduce metabolic stability .
- Conformational Flexibility : Azepane rings provide greater flexibility than bicyclic systems, enabling broader binding interactions in drug design .
- Spectral Differentiation : ¹H NMR chemical shifts in the δ 1.2–1.5 ppm range (tert-butyl/ethyl groups) and ketone ¹³C signals near δ 208 ppm are consistent across analogs .
Biological Activity
O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(tert-butyl) 3-ethyl 5-oxoazepane-1,3-dicarboxylate
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.36 g/mol
- CAS Number : 2110273-93-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Modulation of Gene Expression : There is evidence suggesting that it may influence the expression of genes related to cell survival and apoptosis.
Case Study 1: Antioxidant Activity
In a recent study evaluating the antioxidant capacity of various azepane derivatives, this compound demonstrated significant free radical scavenging activity compared to standard antioxidants. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Control | 15.0 | 20.0 |
| Test Compound | 8.0 | 10.5 |
Case Study 2: Anti-inflammatory Effects
A study conducted on animal models showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in managing inflammatory conditions.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro experiments revealed that the compound exhibited cytotoxic effects on HeLa and MCF7 cancer cell lines. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing O1-Tert-butyl O3-ethyl 5-oxoazepane-1,3-dicarboxylate with high purity and yield?
- Answer : Synthesis typically involves multi-step protection/deprotection strategies for the azepane ring and carboxylate groups. Key steps include tert-butyl and ethyl esterification under anhydrous conditions using catalysts like DMAP or DCC. Purity optimization requires column chromatography (silica gel, gradient elution) and characterization via H/C NMR and HPLC-MS (≥98% purity). For yield improvement, kinetic studies on reaction intermediates (e.g., monitoring by TLC or in situ IR) are critical .
Q. How can the structural stability of this compound be validated under varying experimental conditions?
- Answer : Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Solvent compatibility (e.g., DMSO, THF) can be tested via H NMR over 24–72 hours. For hydrolytic stability, monitor pH-dependent degradation (buffers at pH 2–12) using LC-MS to identify breakdown products .
Q. What spectroscopic techniques are most effective for characterizing this compound’s conformation and reactivity?
- Answer : X-ray crystallography resolves 3D conformation (e.g., azepane ring puckering), while H-H NOESY NMR identifies spatial proximities between tert-butyl and ethyl groups. Reactivity studies benefit from in situ FTIR to track carbonyl stretching frequencies during reactions .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and partition coefficients () in literature be resolved?
- Answer : Discrepancies arise from solvent polarity and measurement techniques (e.g., shake-flask vs. HPLC-derived ). A systematic approach involves:
- Standardizing solvents (e.g., octanol-water for ).
- Validating results via computational models (e.g., COSMO-RS) and comparing with experimental data.
- Reporting temperature/pH conditions explicitly to contextualize results .
Q. What experimental designs are optimal for studying the compound’s environmental fate and biodegradation pathways?
- Answer : Use OECD 301/307 guidelines for aerobic/anaerobic biodegradation. Employ C-labeled analogs to track mineralization rates and metabolite identification via HRMS. Field studies should adopt split-plot designs (e.g., randomized blocks with soil type as a variable) to account for environmental heterogeneity .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties compared to other ester derivatives?
- Answer : Conduct comparative in vitro assays:
- Plasma stability (human/mouse) to assess esterase-mediated hydrolysis.
- Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.
- Molecular dynamics simulations to model tert-butyl’s steric effects on membrane interaction. Results should be benchmarked against ethyl/methyl analogs .
Q. What strategies mitigate oxidative degradation of the 5-oxoazepane core during long-term storage?
- Answer : Accelerated stability studies (40°C/75% RH) under inert atmospheres (N) show reduced degradation. Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize the compound. Degradation products (e.g., lactams) are identified via LC-QTOF and controlled by strict moisture exclusion .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Answer : Density functional theory (DFT) calculates electrophilicity indices () and Fukui functions to identify reactive carbonyl sites. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach. Validate predictions with kinetic studies using pseudo-first-order conditions .
Methodological Guidance for Contradictory Data
- Example : If NMR and X-ray data conflict on conformation, use variable-temperature NMR to assess dynamic equilibria or employ synchrotron XRD for higher-resolution crystallography .
Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
